molecular formula C12H16ClO4P B14134736 2-Chloro-1-phenylvinyl diethyl phosphate CAS No. 40731-59-7

2-Chloro-1-phenylvinyl diethyl phosphate

Cat. No.: B14134736
CAS No.: 40731-59-7
M. Wt: 290.68 g/mol
InChI Key: LPHRLQIUJWZJDT-ZRDIBKRKSA-N
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Description

2-Chloro-1-phenylvinyl diethyl phosphate is an organophosphorus compound with the molecular formula C12H16ClO4P.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-1-phenylvinyl diethyl phosphate typically involves the reaction of diethyl phosphite with 2-chloro-1-phenylvinyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction . The reaction mixture is then purified using standard techniques such as distillation or chromatography to obtain the desired product.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and in-line purification systems can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-1-phenylvinyl diethyl phosphate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution: Products include various substituted phosphates depending on the nucleophile used.

    Oxidation: Phosphonate derivatives.

    Reduction: Phosphine derivatives.

Mechanism of Action

The mechanism of action of 2-Chloro-1-phenylvinyl diethyl phosphate involves its interaction with specific molecular targets such as enzymes. The compound can inhibit enzyme activity by binding to the active site or by modifying the enzyme’s structure . This interaction can disrupt normal biochemical pathways, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Chloro-1-phenylvinyl diethyl phosphate is unique due to its specific chemical structure, which imparts distinct reactivity and biological activity. Compared to similar compounds, it may exhibit different levels of potency and selectivity in its interactions with molecular targets .

Properties

CAS No.

40731-59-7

Molecular Formula

C12H16ClO4P

Molecular Weight

290.68 g/mol

IUPAC Name

[(E)-2-chloro-1-phenylethenyl] diethyl phosphate

InChI

InChI=1S/C12H16ClO4P/c1-3-15-18(14,16-4-2)17-12(10-13)11-8-6-5-7-9-11/h5-10H,3-4H2,1-2H3/b12-10+

InChI Key

LPHRLQIUJWZJDT-ZRDIBKRKSA-N

Isomeric SMILES

CCOP(=O)(OCC)O/C(=C/Cl)/C1=CC=CC=C1

Canonical SMILES

CCOP(=O)(OCC)OC(=CCl)C1=CC=CC=C1

Origin of Product

United States

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